molecular formula C14H15NO3 B11497558 Cyclohepta[c]pyrrole-4-carboxylic acid, 1,3-dimethyl-8-oxo-2,8-dihydro-, ethyl ester

Cyclohepta[c]pyrrole-4-carboxylic acid, 1,3-dimethyl-8-oxo-2,8-dihydro-, ethyl ester

Cat. No.: B11497558
M. Wt: 245.27 g/mol
InChI Key: MOTGTQFBXGHRIH-UHFFFAOYSA-N
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Description

ETHYL 1,3-DIMETHYL-8-OXO-2H,8H-CYCLOHEPTA[C]PYRROLE-4-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings. This particular compound is notable for its unique structure, which includes a cyclohepta[c]pyrrole core, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 1,3-DIMETHYL-8-OXO-2H,8H-CYCLOHEPTA[C]PYRROLE-4-CARBOXYLATE typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as methanesulfonic acid and phenylhydrazine hydrochloride, are often used to facilitate these reactions .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale organic synthesis techniques. This could include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions would be optimized to maximize efficiency and minimize by-products, often involving high temperatures and pressures, as well as the use of solvents like methanol or ethanol .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1,3-DIMETHYL-8-OXO-2H,8H-CYCLOHEPTA[C]PYRROLE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated version of the original compound.

Scientific Research Applications

ETHYL 1,3-DIMETHYL-8-OXO-2H,8H-CYCLOHEPTA[C]PYRROLE-4-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism by which ETHYL 1,3-DIMETHYL-8-OXO-2H,8H-CYCLOHEPTA[C]PYRROLE-4-CARBOXYLATE exerts its effects is complex and involves multiple molecular targets and pathways. It can interact with various enzymes and receptors, altering their activity and leading to changes in cellular processes. For example, it might inhibit a specific enzyme involved in a disease pathway, thereby reducing the progression of the disease .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 1,3-DIMETHYL-8-OXO-2H,8H-CYCLOHEPTA[C]PYRROLE-4-CARBOXYLATE is unique due to its specific cyclohepta[c]pyrrole core, which is not commonly found in other compounds. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

ethyl 1,3-dimethyl-8-oxo-2H-cyclohepta[c]pyrrole-4-carboxylate

InChI

InChI=1S/C14H15NO3/c1-4-18-14(17)10-6-5-7-11(16)13-9(3)15-8(2)12(10)13/h5-7,15H,4H2,1-3H3

InChI Key

MOTGTQFBXGHRIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=O)C2=C(NC(=C12)C)C

Origin of Product

United States

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